molecular formula C16H21NO2 B5057110 2-{[4-(2-naphthyloxy)butyl]amino}ethanol

2-{[4-(2-naphthyloxy)butyl]amino}ethanol

Cat. No. B5057110
M. Wt: 259.34 g/mol
InChI Key: LLULTJXPMWUQQQ-UHFFFAOYSA-N
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Description

2-{[4-(2-naphthyloxy)butyl]amino}ethanol, also known as NBPE, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a derivative of 2-aminoethanol and has shown promising results in various studies related to its mechanism of action and physiological effects.

Mechanism of Action

The mechanism of action of 2-{[4-(2-naphthyloxy)butyl]amino}ethanol is thought to involve the inhibition of the reuptake of neurotransmitters, specifically dopamine and norepinephrine. This leads to an increase in the concentration of these neurotransmitters in the synaptic cleft, resulting in increased neurotransmission.
Biochemical and Physiological Effects:
Studies have shown that 2-{[4-(2-naphthyloxy)butyl]amino}ethanol has a range of biochemical and physiological effects, including increased locomotor activity, enhanced cognitive function, and anxiolytic effects. It has also been shown to have a potential role in the treatment of depression, anxiety, and attention deficit hyperactivity disorder (ADHD).

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-{[4-(2-naphthyloxy)butyl]amino}ethanol in lab experiments is its ability to selectively target specific neurotransmitter systems, making it a useful tool for studying the role of these systems in various physiological and pathological conditions. However, one limitation of 2-{[4-(2-naphthyloxy)butyl]amino}ethanol is its potential toxicity, which must be carefully monitored in any experiments involving its use.

Future Directions

There are several potential future directions for research involving 2-{[4-(2-naphthyloxy)butyl]amino}ethanol, including further studies on its mechanism of action, its potential therapeutic applications in various neurological and psychiatric conditions, and its potential use as a research tool in the field of neuroscience. Additionally, further studies on the toxicity and safety of 2-{[4-(2-naphthyloxy)butyl]amino}ethanol are needed before it can be considered for clinical use.

Synthesis Methods

The synthesis of 2-{[4-(2-naphthyloxy)butyl]amino}ethanol can be achieved through a multi-step process involving the reaction of 2-naphthol with 4-chlorobutyronitrile, followed by the reduction of the resulting nitrile with lithium aluminum hydride. The final product is obtained through the reaction of the resulting amine with ethylene oxide.

Scientific Research Applications

2-{[4-(2-naphthyloxy)butyl]amino}ethanol has been studied for its potential applications in various scientific research fields, including neuroscience, pharmacology, and toxicology. It has been shown to have a significant effect on the central nervous system, specifically on the regulation of neurotransmitter release and uptake.

properties

IUPAC Name

2-(4-naphthalen-2-yloxybutylamino)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO2/c18-11-10-17-9-3-4-12-19-16-8-7-14-5-1-2-6-15(14)13-16/h1-2,5-8,13,17-18H,3-4,9-12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLULTJXPMWUQQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)OCCCCNCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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